7-(3,4-Dimethoxyphenyl)quinoxalin-2-amine
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Overview
Description
Preparation Methods
The synthesis of 7-(3,4-Dimethoxyphenyl)quinoxalin-2-amine typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. This reaction forms the quinoxaline core structure . The specific preparation method for this compound may involve the use of 3,4-dimethoxyaniline as a starting material, which undergoes a series of reactions to form the final product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
7-(3,4-Dimethoxyphenyl)quinoxalin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinoxaline N-oxides, while reduction may yield the corresponding amine derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Medicine: Quinoxaline derivatives, including this compound, have been investigated for their anticancer, anti-inflammatory, and antioxidant activities.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 7-(3,4-Dimethoxyphenyl)quinoxalin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce cell cycle arrest and apoptosis in certain cancer cell lines by targeting key regulatory proteins and signaling pathways . The compound’s ability to inhibit specific enzymes and receptors also contributes to its biological activities .
Comparison with Similar Compounds
7-(3,4-Dimethoxyphenyl)quinoxalin-2-amine can be compared with other quinoxaline derivatives, such as:
Olaquindox: Used as an antibiotic in veterinary medicine.
Echinomycin: An antitumor antibiotic.
Atinoleutin: Known for its antimicrobial properties.
Levomycin: Another antibiotic with a quinoxaline core.
Carbadox: Used as a growth promoter in animal feed.
Properties
Molecular Formula |
C16H15N3O2 |
---|---|
Molecular Weight |
281.31 g/mol |
IUPAC Name |
7-(3,4-dimethoxyphenyl)quinoxalin-2-amine |
InChI |
InChI=1S/C16H15N3O2/c1-20-14-6-4-11(8-15(14)21-2)10-3-5-12-13(7-10)19-16(17)9-18-12/h3-9H,1-2H3,(H2,17,19) |
InChI Key |
BNXCWDWGTYVBIT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=NC(=CN=C3C=C2)N)OC |
Origin of Product |
United States |
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